Pyrrolopyridazine Core Provides >200-Fold DGAT1 Potency Gain Over Pyrrolotriazine Scaffold
In a lead optimization program targeting diacylglycerol acyltransferase 1 (DGAT1), the pyrrolotriazine core of the original lead molecule was replaced with a pyrrolopyridazine core, resulting in a substantial increase in inhibitory potency [1]. The pyrrolopyridazine series achieved IC₅₀ values as low as 48 nM, compared to the pyrrolotriazine lead with an IC₅₀ >10 μM, representing a >200-fold potency improvement at the scaffold level [1]. Methyl 7-oxo-6,7-dihydro-1H-pyrrolo[2,3-d]pyridazine-2-carboxylate embodies this potency-enabling pyrrolopyridazine core.
| Evidence Dimension | DGAT1 inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | Not directly tested as a final inhibitor; represents the pyrrolopyridazine core scaffold of the optimized DGAT1 series achieving IC₅₀ down to 48 nM [1] |
| Comparator Or Baseline | Pyrrolotriazine core lead: IC₅₀ >10 μM [1] |
| Quantified Difference | Scaffold switch from pyrrolotriazine to pyrrolopyridazine enables >200-fold improvement in DGAT1 inhibitory potency [1] |
| Conditions | In vitro recombinant human DGAT1 enzyme assay [1] |
Why This Matters
For procurement decisions in DGAT1 inhibitor research, selecting a building block containing the pyrrolopyridazine core provides access to a scaffold with documented potency advantages over pyrrolotriazine alternatives.
- [1] Fox BM, Iio K, Li K, Choi R, Inaba T, Jackson S, Sagawa S, Shan B, Tanaka M, Yoshida A, Kayser F. Discovery of pyrrolopyridazines as novel DGAT1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 2010, 20(20), 6030-6033. DOI: 10.1016/j.bmcl.2010.08.066. PMID: 20833038. View Source
